4-(N-Isopropylsulfamoyl)cyclohexanecarboxylic acid
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Overview
Description
4-[[(1-Methylethyl)amino]sulfonyl]cyclohexanecarboxylic acid is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1-Methylethyl)amino]sulfonyl]cyclohexanecarboxylic acid typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of an organic or inorganic base . The reaction conditions may vary depending on the specific reagents used, but generally, the process involves:
Reactants: Primary or secondary amine, sulfonyl chloride.
Solvent: Organic solvents such as dichloromethane or acetonitrile.
Base: Organic or inorganic bases like triethylamine or sodium hydroxide.
Temperature: Room temperature to slightly elevated temperatures (20-50°C).
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[[(1-Methylethyl)amino]sulfonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
4-[[(1-Methylethyl)amino]sulfonyl]cyclohexanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[[(1-Methylethyl)amino]sulfonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-[[bis(1-methylethyl)amino]sulfonyl]-: Another sulfonamide with similar biological activities.
Cyclohexanecarboxylic acid derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
4-[[(1-Methylethyl)amino]sulfonyl]cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H19NO4S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
4-(propan-2-ylsulfamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO4S/c1-7(2)11-16(14,15)9-5-3-8(4-6-9)10(12)13/h7-9,11H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
MXWOQKAJULJMBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1CCC(CC1)C(=O)O |
Origin of Product |
United States |
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